molecular formula C17H22F3N5O2 B6424535 N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034354-89-5

N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

Cat. No.: B6424535
CAS No.: 2034354-89-5
M. Wt: 385.4 g/mol
InChI Key: MOOWSPSOALBHOK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a compound with a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves multiple steps:

  • Starting with the cyclopentyl and 3-methoxy-1-methyl-pyrazole building blocks.

  • Introduction of the trifluoromethyl-pyrazole moiety.

  • Coupling reactions to form the final carboxamide structure. Reaction conditions typically include the use of solvents like DMF (dimethylformamide) and reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Temperatures often range from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, this compound can be synthesized in larger batches by optimizing the reaction conditions, utilizing continuous flow reactors to manage heat and mass transfer efficiently. Purification steps may involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxy and pyrazole groups.

  • Reduction: : Reduction can occur at the carboxamide functional group to yield corresponding amines.

  • Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.

  • Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are used.

  • Substitution: : Conditions often involve nucleophiles like amines or thiols.

Major Products

The major products depend on the type of reaction:

  • Oxidation leads to ketones or aldehydes.

  • Reduction produces amines.

  • Substitution yields various derivatives, depending on the nucleophile.

Scientific Research Applications

Chemistry

Used as a scaffold in the synthesis of novel compounds due to its diverse functional groups.

Biology

Investigated for its potential as an enzyme inhibitor, particularly targeting kinases or proteases.

Medicine

Studied for anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.

Industry

Applied in the development of specialty chemicals and agrochemical formulations.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl and pyrazole groups are critical for its interaction with active sites, modulating the activity of the target protein and altering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide

  • 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

Uniqueness

The compound's uniqueness lies in its combination of a cyclopentyl ring, methoxy group, and trifluoromethyl-pyrazole moiety, which endows it with distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N5O2/c1-23-11-13(15(22-23)27-2)16(26)25(12-5-3-4-6-12)10-9-24-8-7-14(21-24)17(18,19)20/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOWSPSOALBHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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